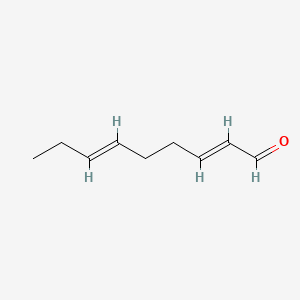
2,6-Nonadienal, (E,E)-
Übersicht
Beschreibung
2,6-Nonadienal, (E,E)- is an organic compound with the molecular formula C₉H₁₄O and a molecular weight of 138.2069 g/mol . It is a type of aldehyde characterized by the presence of two double bonds in the trans configuration. This compound is known for its distinctive cucumber-like odor and is commonly referred to as "cucumber aldehyde" .
Biochemische Analyse
Biochemical Properties
2,6-Nonadienal, (E,E)- plays a significant role in biochemical reactions, particularly in the context of flavor and fragrance chemistry. It interacts with various enzymes and proteins involved in the metabolic pathways of plants. For instance, it is produced through the oxidative degradation of polyunsaturated fatty acids, catalyzed by lipoxygenases and hydroperoxide lyases . These enzymes facilitate the formation of 2,6-Nonadienal, (E,E)- from linoleic acid, a common fatty acid in plant tissues.
Cellular Effects
2,6-Nonadienal, (E,E)- has been shown to influence cellular processes in plants and other organisms. In plant cells, it can act as a signaling molecule, affecting gene expression and cellular metabolism . It has been observed to modulate the expression of genes involved in stress responses and secondary metabolite production. Additionally, 2,6-Nonadienal, (E,E)- can impact cell signaling pathways, potentially influencing the plant’s defense mechanisms against pathogens and environmental stressors.
Molecular Mechanism
The molecular mechanism of 2,6-Nonadienal, (E,E)- involves its interaction with specific biomolecules, leading to various biochemical effects. It can bind to proteins and enzymes, altering their activity and function . For example, it may inhibit or activate certain enzymes involved in fatty acid metabolism, thereby affecting the overall metabolic flux. Additionally, 2,6-Nonadienal, (E,E)- can induce changes in gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,6-Nonadienal, (E,E)- can vary over time. The compound’s stability and degradation are influenced by factors such as temperature, pH, and exposure to light . Studies have shown that 2,6-Nonadienal, (E,E)- can degrade into other volatile compounds over time, potentially altering its biochemical effects. Long-term exposure to 2,6-Nonadienal, (E,E)- in in vitro or in vivo studies may result in changes in cellular function, including alterations in metabolic activity and gene expression.
Dosage Effects in Animal Models
The effects of 2,6-Nonadienal, (E,E)- in animal models can vary depending on the dosage administered. At low doses, it may have minimal impact on cellular function, while higher doses could lead to significant biochemical and physiological changes In some cases, high doses of 2,6-Nonadienal, (E,E)- may exhibit toxic or adverse effects, such as oxidative stress and cellular damage
Metabolic Pathways
2,6-Nonadienal, (E,E)- is involved in several metabolic pathways, particularly those related to fatty acid metabolism . It is produced through the enzymatic oxidation of linoleic acid, a process that involves lipoxygenases and hydroperoxide lyases. These enzymes catalyze the formation of hydroperoxides, which are subsequently cleaved to produce 2,6-Nonadienal, (E,E)-. This compound can also participate in further metabolic reactions, contributing to the formation of other volatile compounds.
Transport and Distribution
Within cells and tissues, 2,6-Nonadienal, (E,E)- is transported and distributed through various mechanisms . It can diffuse across cell membranes due to its lipophilic nature, allowing it to interact with intracellular targets. Additionally, specific transporters and binding proteins may facilitate its movement within the cell, influencing its localization and accumulation. The distribution of 2,6-Nonadienal, (E,E)- can affect its biochemical activity and overall impact on cellular function.
Subcellular Localization
The subcellular localization of 2,6-Nonadienal, (E,E)- is crucial for its activity and function . It can be found in various cellular compartments, including the cytoplasm, mitochondria, and endoplasmic reticulum. The targeting of 2,6-Nonadienal, (E,E)- to specific organelles may be mediated by post-translational modifications or targeting signals. Its presence in different subcellular locations can influence its interactions with biomolecules and its overall biochemical effects.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2,6-Nonadienal, (E,E)- can be synthesized through various methods, including the oxidation of corresponding alcohols or the Wittig reaction. One common synthetic route involves the oxidation of 2,6-nonadien-1-ol using oxidizing agents such as pyridinium chlorochromate (PCC) or manganese dioxide (MnO₂) under controlled conditions .
Industrial Production Methods
In industrial settings, 2,6-Nonadienal, (E,E)- is often produced through the hydroformylation of 1,5-hexadiene followed by oxidation. This method involves the reaction of 1,5-hexadiene with carbon monoxide and hydrogen in the presence of a rhodium catalyst to form the corresponding aldehyde, which is then oxidized to yield 2,6-Nonadienal, (E,E)- .
Analyse Chemischer Reaktionen
Types of Reactions
2,6-Nonadienal, (E,E)- undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form carboxylic acids.
Reduction: It can be reduced to form the corresponding alcohol.
Addition Reactions: The double bonds in the compound can participate in addition reactions with halogens or hydrogen.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Addition Reactions: Halogens like bromine (Br₂) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Major Products Formed
Oxidation: Nonanoic acid.
Reduction: 2,6-Nonadien-1-ol.
Addition Reactions: Dihalogenated or hydrogenated products depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
2,6-Nonadienal, (E,E)- has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a standard in gas chromatography.
Biology: It is studied for its role in plant defense mechanisms and as a signaling molecule.
Medicine: Research is ongoing into its potential antimicrobial properties and its use in developing new pharmaceuticals.
Industry: It is used in the flavor and fragrance industry due to its characteristic cucumber-like odor.
Wirkmechanismus
The mechanism of action of 2,6-Nonadienal, (E,E)- involves its interaction with cellular membranes and proteins. It is believed to exert its effects by disrupting the lipid bilayer of microbial cell membranes, leading to cell lysis and death. Additionally, it can react with nucleophilic sites on proteins, affecting their function and leading to antimicrobial activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,6-Nonadienal, (E,Z)-: This isomer has one double bond in the trans configuration and one in the cis configuration.
2-Nonenal: A related aldehyde with a single double bond.
2,4-Decadienal: Another aldehyde with two double bonds but with a different carbon chain length.
Uniqueness
2,6-Nonadienal, (E,E)- is unique due to its specific double bond configuration, which imparts its distinctive cucumber-like odor. This configuration also influences its reactivity and applications in various fields .
Eigenschaften
CAS-Nummer |
17587-33-6 |
|---|---|
Molekularformel |
C9H14O |
Molekulargewicht |
138.21 g/mol |
IUPAC-Name |
(2Z,6Z)-nona-2,6-dienal |
InChI |
InChI=1S/C9H14O/c1-2-3-4-5-6-7-8-9-10/h3-4,7-9H,2,5-6H2,1H3/b4-3-,8-7- |
InChI-Schlüssel |
HZYHMHHBBBSGHB-KPDBFRNYSA-N |
SMILES |
CCC=CCCC=CC=O |
Isomerische SMILES |
CC/C=C\CC/C=C\C=O |
Kanonische SMILES |
CCC=CCCC=CC=O |
Siedepunkt |
57.00 °C. @ 0.60 mm Hg |
Dichte |
0.856-0.864 0.850-0.870 |
Key on ui other cas no. |
17587-33-6 26370-28-5 |
Physikalische Beschreibung |
Liquid |
Piktogramme |
Irritant |
Löslichkeit |
Not soluble in water; miscible in oil soluble (in ethanol) Soluble in most fixed oils; Insoluble in wate |
Synonyme |
2,6-nonadienal 2,6-nonadienal, (E,E)-isomer 2,6-nonadienal, (E,Z)-isomer 2-trans-6-cis-nonadienal |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: In what food sources can (E,E)-2,6-nonadienal be found naturally?
A1: (E,E)-2,6-Nonadienal has been identified in a wide variety of foods, contributing to their characteristic aromas. These include:
Q2: How is (E,E)-2,6-nonadienal formed in food?
A2: (E,E)-2,6-Nonadienal is primarily formed through the oxidation of unsaturated fatty acids, particularly linoleic acid, which is abundant in many plant and animal-based foods []. This process can occur enzymatically, through lipoxygenase activity, or non-enzymatically, triggered by factors like heat, light, and metal ions.
Q3: Does the presence of (E,E)-2,6-nonadienal always contribute positively to food aroma?
A3: While (E,E)-2,6-nonadienal is often associated with pleasant "green" and "cucumber" notes, its perception can change depending on its concentration and the food matrix. At high concentrations, it can contribute to undesirable "off-flavors", particularly in foods like milk exposed to light [] and certain fish species [].
Q4: Are there any methods to control the formation of (E,E)-2,6-nonadienal in food?
A4: Yes, several strategies can help manage (E,E)-2,6-nonadienal formation in food, aiming to preserve desirable aromas and prevent off-flavor development. These include:
- Antioxidants: Compounds like (-)-epicatechin and chlorogenic acid have been shown to effectively inhibit the formation of (E,E)-2,6-nonadienal in milk exposed to light [].
- Microbial Fermentation: Fermentation with specific microorganisms like Saccharomyces cerevisiae has demonstrated a significant decrease in (E,E)-2,6-nonadienal content in kelp, effectively reducing its fishy odor [].
Q5: What analytical techniques are used to identify and quantify (E,E)-2,6-nonadienal in food?
A5: Several sophisticated analytical methods are employed to study (E,E)-2,6-nonadienal in food, each offering unique insights into its presence and concentration:
- Gas Chromatography-Mass Spectrometry (GC-MS): This technique separates volatile compounds based on their boiling points and then identifies them based on their mass-to-charge ratios. GC-MS is commonly used to determine the overall volatile profile of food samples and quantify specific compounds like (E,E)-2,6-nonadienal [].
- Aroma Extract Dilution Analysis (AEDA): This sensory-based method determines the flavor dilution (FD) factor of aroma compounds. A higher FD factor indicates a stronger contribution of that compound to the overall aroma profile. AEDA has been used to identify (E,E)-2,6-nonadienal as a potent odorant in various foods, including roasted duck [] and surimi [].
- Stable Isotope Dilution Assay (SIDA): This highly accurate quantification method uses stable isotopes to correct for losses during sample preparation and analysis. SIDA is particularly useful for quantifying trace amounts of volatile compounds like (E,E)-2,6-nonadienal in complex food matrices [, ].
Q6: Does (E,E)-2,6-nonadienal play a role in insect interactions with plants?
A6: Yes, research suggests that (E,E)-2,6-nonadienal, along with other volatiles, might play a role in the interaction between corn plants and corn rootworm. Studies indicate that while not attractive on its own, (E,E)-2,6-nonadienal can interfere with the attraction of corn rootworm to other corn volatiles []. This finding suggests potential applications in pest management strategies.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


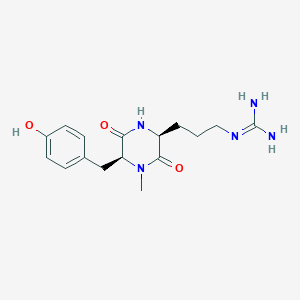
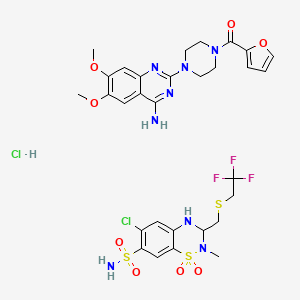
![(2S,3S,4R,5R,6R)-6-[(10S,11R,13S,17R)-17-[(1S)-1,2-dihydroxyethyl]-11,17-dihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-3-yl]-3,4,5,6-tetrahydroxyoxane-2-carboxylic acid](/img/structure/B1220134.png)
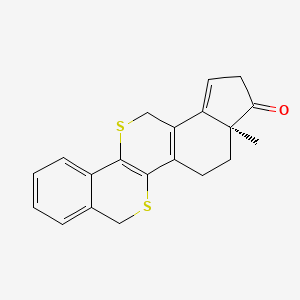
![2-[(E)-(2-Pyridinylimino)methyl]phenol](/img/structure/B1220136.png)
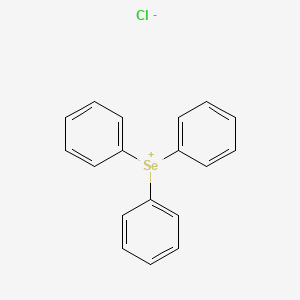

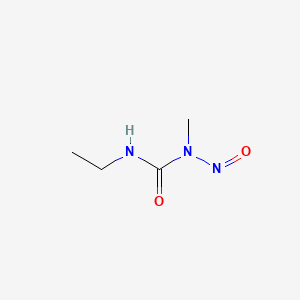

![N-[(7-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-propyl-2-pyridinecarboxamide](/img/structure/B1220150.png)
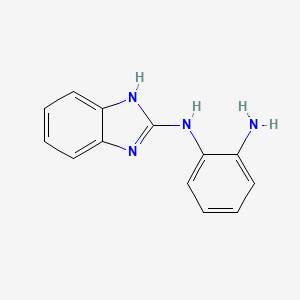
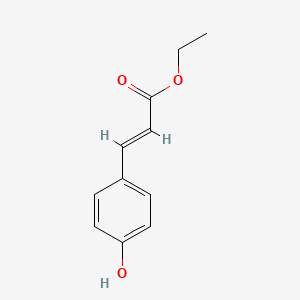

![(3r,3as,6ar)-Hexahydrofuro[2,3-B]furan-3-Yl(2s,3r)-3-Hydroxy-4-(N-Isobutylbenzo[d][1,3]dioxole-5-Sulfonamido)-1-Phenylbutan-2-Ylcarbamate](/img/structure/B1220155.png)
